molecular formula C21H20N2O4 B10788459 Hydrazinocurcumin

Hydrazinocurcumin

カタログ番号: B10788459
分子量: 364.4 g/mol
InChIキー: LKLASFRCXLTNMY-FCXRPNKRSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hydrazinocurcumin (HZC) is a patented synthetic analogue of natural curcumin, designed to overcome the limitations of its parent compound, such as low bioavailability and chemical instability . This derivative exhibits significantly more potent pharmacological activity, making it a valuable tool for oncological research . Studies have demonstrated its robust efficacy across multiple cancer cell lines. In breast cancer research, this compound potently suppresses cell proliferation, colony formation, migration, and invasion, primarily by inhibiting the phosphorylation of STAT3 and downregulating its downstream targets, such as Bcl-2 and cyclin D1 . In hepatocellular carcinoma (HCC) models, this compound effectively inhibits tumor cell proliferation and promotes apoptosis. This anti-oncogenic effect is stronger than the common chemotherapeutic 5-fluorouracil (5-FU) and is mechanistically linked to the activation of the p38 MAPK signaling pathway . Further illustrating its utility in modulating the tumor microenvironment, research shows that nanoparticle-encapsulated this compound can "re-educate" tumor-associated macrophages (TAMs) from a tumor-promoting (M2) to a tumor-suppressing (M1) phenotype, further inhibiting cancer progression . Initially recognized for its potent anti-angiogenic properties, it also inhibits the proliferation of endothelial cells at nanomolar concentrations, highlighting its multi-faceted role in cancer biology . For research purposes only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C21H20N2O4

分子量

364.4 g/mol

IUPAC名

4-[(E)-2-[3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1H-pyrazol-5-yl]ethenyl]-2-methoxyphenol

InChI

InChI=1S/C21H20N2O4/c1-26-20-11-14(5-9-18(20)24)3-7-16-13-17(23-22-16)8-4-15-6-10-19(25)21(12-15)27-2/h3-13,24-25H,1-2H3,(H,22,23)/b7-3+,8-4+

InChIキー

LKLASFRCXLTNMY-FCXRPNKRSA-N

異性体SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2)/C=C/C3=CC(=C(C=C3)O)OC)O

正規SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=NN2)C=CC3=CC(=C(C=C3)O)OC)O

製品の起源

United States

Synthetic Methodologies and Chemical Derivatization

The chemical structure of curcumin (B1669340), characterized by a β-diketone moiety, presents both opportunities and challenges for its therapeutic application. This central group is chemically reactive and susceptible to degradation, which contributes to curcumin's low bioavailability. benthamdirect.com The synthesis of hydrazinocurcumin and its derivatives represents a key strategy to overcome these limitations by chemically modifying this reactive center to create a more stable pyrazole (B372694) structure.

Iii. Mechanistic Investigations at Molecular and Cellular Levels

Modulation of Signal Transduction Pathways

Hydrazinocurcumin exerts its cellular effects through the modulation of various key signal transduction pathways that are crucial for cell growth, survival, proliferation, and metastasis.

STAT3 Pathway Inhibition and Downstream Target Regulation

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently constitutively activated in various cancers, promoting cell proliferation, survival, angiogenesis, invasion, and immune evasion mdpi.comnih.govmdpi.com. This compound has demonstrated a significant ability to inhibit STAT3 activation. Studies indicate that HC is more effective than its parent compound, curcumin (B1669340), in inhibiting STAT3 phosphorylation nih.govwaocp.org. This inhibition leads to the downregulation of an array of STAT3 downstream target genes, which are critical for various cellular processes nih.gov.

Key downstream targets regulated by STAT3 that are affected by HC include proteins involved in cell survival (e.g., Mcl-1, Bcl-xl, Bcl-2, survivin), cell growth (e.g., cyclin D1, c-Myc), angiogenesis (e.g., VEGF), and invasion/metastasis (e.g., MMP-9, MMP-2) nih.gov. By suppressing these targets, HC contributes to the suppression of cell proliferation, loss of colony formation, reduced cell migration and invasion, and induction of apoptosis nih.govplos.org. These effects have been observed in various cancer cell lines, including breast cancer and hepatocellular carcinoma nih.govwaocp.orgplos.orgnih.gov. Furthermore, HC has shown potential in modulating STAT3 activity within tumor-associated macrophages (TAMs), influencing the tumor microenvironment plos.org.

Data Table 1: STAT3 Pathway Modulation by this compound

PathwayKey ProteinObserved EffectDownstream Targets AffectedCellular Process ImpactedComparative Efficacy (vs. Curcumin)
STAT3STAT3Inhibition of phosphorylationMMP-9, MMP-2, Mcl-1, cyclin D1, c-Myc, Bcl-xl, Bcl-2, survivin, VEGFCell proliferation, survival, angiogenesis, invasion, metastasis, apoptosis inductionMore effective than Curcumin nih.govwaocp.org

NF-κB Pathway Involvement

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, cell survival, proliferation, and metastasis, and its aberrant activation is common in many cancers mdpi.comnih.govnih.gov. Curcumin is known to inhibit the NF-κB signaling pathway by modulating key components, including downregulating NF-κB and its upstream kinases like IKK, and suppressing NF-κB translocation into the nucleus mdpi.comnih.gov. This inhibition leads to reduced cellular proliferation, survival, metastasis, and angiogenesis mdpi.com. This compound is also suggested to inhibit the NF-κB pathway, potentially by reducing the expression of NF-κB regulated genes, including those involved with COX-2 waocp.org. Curcumin's mechanism involves inhibiting the phosphorylation and degradation of IκBα, reducing IKK activity, and blocking the nuclear translocation of NF-κB nih.gov. It also interferes with the PI-3K/Akt pathway's association with IKK nih.gov.

Data Table 2: NF-κB Pathway Modulation by this compound/Curcumin

PathwayKey Proteins/ProcessesObserved EffectCellular Process ImpactedAssociated Mechanisms
NF-κBNF-κB, IKK, IκBα, p65Inhibition of activation and nuclear translocationCell proliferation, survival, metastasis, angiogenesis, inflammationInhibition of IKK activity, IκB phosphorylation/degradation, PI-3K/Akt association with IKK

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the p38 MAPK, play a significant role in regulating cellular responses such as proliferation, differentiation, and apoptosis nih.govnih.gov. In contrast to curcumin's inhibitory effects on p38 MAPK in some contexts, this compound (HZC) has been shown to activate the p38 MAPK pathway in hepatocellular carcinoma (HCC) cells nih.govnih.gov. This activation is directly linked to HZC's anti-oncogenic and pro-apoptosis effects nih.govnih.gov. Studies indicate that HZC promotes apoptosis in HCC cells by activating the p38 MAPK pathway, demonstrating a stronger effect than the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) in vivo nih.govnih.gov. The p38 MAPK pathway is implicated as a key mediator in HZC's ability to induce apoptosis and inhibit tumor growth in HCC models nih.govnih.govsigmaaldrich.comscispace.comresearchgate.net.

Data Table 3: MAPK (p38) Pathway Modulation by this compound

PathwayKey ProteinObserved EffectCellular Process ImpactedComparative Efficacy (vs. 5-FU)
p38 MAPKp38 MAPKActivationApoptosis induction, inhibition of proliferation, tumor growth suppressionMore effective than 5-FU in vivo nih.govnih.gov

Cyclooxygenase-2 (COX-2) Activity Modulation

Cyclooxygenase-2 (COX-2) is an enzyme involved in the synthesis of prostaglandins, which mediate inflammation, pain, and fever researchgate.netfrontiersin.org. Curcumin is recognized as an inhibitor of COX-2 researchgate.netitb.ac.id. This compound (HZC) has demonstrated higher anti-COX-2 activity compared to curcumin, potentially due to the presence of two methoxy (B1213986) groups waocp.org. HZC's mechanism may involve inhibiting the NF-κB pathway, which in turn reduces the expression of NF-κB regulated genes, including COX-2 waocp.org. By modulating COX-2 activity, HZC may contribute to its anti-inflammatory and anti-cancer effects.

Data Table 4: COX-2 Activity Modulation by this compound

TargetObserved EffectComparative Efficacy (vs. Curcumin)Associated Pathway Involvement
COX-2InhibitionHigher anti-COX-2 activity than Curcumin waocp.orgNF-κB pathway modulation

Epigenetic Modifications and Gene Expression Regulation

Beyond direct modulation of signaling pathways, this compound and its parent compound also influence gene expression through epigenetic mechanisms.

Histone Acetyltransferase (HAT) Inhibition (e.g., p300/CBP, PCAF)

Histone acetyltransferases (HATs), such as p300, CBP, and PCAF, are crucial epigenetic regulators that acetylate histones and non-histone proteins, thereby influencing chromatin structure and gene transcription nih.govthno.orgresearchgate.net. Aberrant HAT activity is implicated in cancer cell growth and survival nih.govthno.org. Curcumin has been identified as a selective inhibitor of HATs, particularly p300 and CBP nih.govmedchemexpress.com. Its HAT inhibitory activity is attributed to its Michael reaction acceptor functionality, which is required for covalent association with p300 nih.gov. In cells, curcumin promotes the proteasome-dependent degradation of p300 and CBP, while sparing PCAF and GCN5 nih.gov. This inhibition leads to reduced histone acetylation and can impact gene expression related to cell cycle progression and survival nih.govthno.org. This compound's targets have also been linked to general transcription processes, which may involve histone acetyltransferase activity jmb.or.kr.

Data Table 5: HAT Inhibition by this compound/Curcumin

Target HATObserved EffectMechanism of ActionCellular Process Impacted
p300/CBPInhibition of activity, degradationMichael reaction acceptor functionality, covalent association with p300Gene transcription, cell cycle progression, cell survival
PCAFCurcumin shows inhibitory effectsNot specified for HCGene transcription

Compound List

this compound (HC, HZC)

Curcumin (CUR)

5-fluorouracil (5-FU)

STAT3 (Signal Transducer and Activator of Transcription 3)

JAK (Janus Kinase)

IL-6 (Interleukin-6)

MMP-9 (Matrix Metalloproteinase-9)

MMP-2 (Matrix Metalloproteinase-2)

Mcl-1 (Myeloid Cell Leukemia-1)

Cyclin D1

c-Myc

Bcl-xl (B-cell lymphoma-extra large)

Bcl-2 (B-cell lymphoma 2)

Survivin

VEGF (Vascular Endothelial Growth Factor)

NF-κB (Nuclear Factor-kappa B)

IKK (Inhibitor of kappa B Kinase)

IκBα (Inhibitor of NF-κB alpha)

p65 (RelA subunit of NF-κB)

PI-3K (Phosphatidylinositol 3-Kinase)

Akt (Protein Kinase B)

p38 MAPK (p38 Mitogen-Activated Protein Kinase)

ERK (Extracellular signal-regulated kinase)

JNK (Jun N-terminal kinase)

COX-2 (Cyclooxygenase-2)

COX-1 (Cyclooxygenase-1)

p300

CBP (CREB-binding protein)

PCAF (p300/CBP-associated factor)

GCN5 (General Control Non-repressed protein 5)

Histone H3

Histone H4

PTEN (Phosphatase and Tensin homolog)

TGF-β1 (Transforming Growth Factor Beta 1)

TNF-α (Tumor Necrosis Factor-alpha)

IL-1β (Interleukin-1 beta)

Identification of Specific Molecular Targets

Protein-Compound Interactions

This compound, as a derivative of curcumin, is understood to interact with a variety of biological macromolecules, including proteins. Curcumin itself is known to bind to numerous signaling molecules and proteins, such as inflammatory molecules, cell survival proteins, protein kinases, proteasomes, and DNA methyltransferases, primarily through its functional groups like the β-diketone moiety, hydroxyl groups, and phenyl rings nih.govresearchgate.net. While specific studies detailing this compound's interactions with a broad spectrum of proteins are less extensive than those for curcumin, preliminary investigations have explored its interactions with key targets. For instance, molecular dynamics simulations have been performed to observe the behavior and interaction of this compound with target proteins such as Angiotensin-Converting Enzyme 2 (ACE-2) and Protease-Activated Receptor (PAR) researchgate.net. Furthermore, studies on curcumin's interaction with plasma proteins like Human Serum Albumin (HSA) and fibrinogen highlight the potential for such interactions to influence pharmacokinetic profiles and stability, which may also be relevant for this compound nih.gov.

Enzyme Inhibition Profiles

This compound has demonstrated significant enzyme inhibitory activities, often showing improved selectivity or potency compared to curcumin. A notable example is its interaction with cyclooxygenase-2 (COX-2). This compound exhibits enhanced COX-2 selectivity, attributed in part to the presence of two methoxy groups, and displays higher anti-COX-2 activity than curcumin waocp.org. This enhanced activity is considered a key factor in its anti-inflammatory and potential anti-cancer effects. Additionally, this compound has been implicated in the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses and gene expression, suggesting a broader enzyme and pathway modulation capability waocp.org.

Table 1: Enzyme Inhibition Profile of this compound

Enzyme/Pathway TargetedReported Activity/EffectReference(s)
Cyclooxygenase-2 (COX-2)Enhanced selectivity and higher anti-COX-2 activity than curcumin waocp.org
NF-κB PathwayInhibition waocp.org

Interactions with Subcellular Structures (e.g., Septum Formation in Yeast Models)

Specific research detailing the interactions of this compound with subcellular structures, particularly concerning processes like septum formation in yeast models, is not extensively documented within the provided search results. Studies on yeast cytokinesis and septum formation typically focus on cellular proteins and pathways involved in cell division, such as the contractile ring, cell wall synthesis enzymes, and Rho GTPases nih.govpombase.orgnih.gov. While curcumin has been investigated for various cellular effects, direct evidence of this compound's specific engagement with yeast septum formation or other subcellular structures remains limited in the reviewed literature.

Oxidative Stress Response Mechanisms

This compound plays a role in cellular defense against oxidative stress, primarily through its antioxidant properties.

This compound exhibits antioxidant effects by directly scavenging reactive oxygen species (ROS) and by indirectly modulating cellular antioxidant defense systems waocp.orgnih.govplos.org. ROS are highly reactive molecules that can cause significant damage to cellular components like proteins, lipids, and DNA, leading to cellular dysfunction and disease wikipedia.org. This compound's ability to neutralize these harmful species helps maintain cellular redox homeostasis. Studies on curcumin, a closely related compound, show that it can scavenge ROS and modulate signaling pathways like Nrf2-Keap1, which are central to the cellular antioxidant response nih.govplos.org. Given its structural similarity and enhanced properties, this compound is presumed to leverage similar pathways for ROS mitigation. Some studies even indicate that curcumin can have a dual role, with rapid ROS generation under certain conditions leading to apoptosis, highlighting the complex interplay of ROS in cellular fate nih.gov.

A significant aspect of this compound's protective mechanism involves the enhancement of endogenous antioxidant enzyme systems. This process is often mediated through the activation of the Nrf2-Keap1 pathway nih.govplos.orgnih.gov. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to antioxidant response elements (AREs), thereby upregulating the expression of a suite of protective genes, including those encoding antioxidant enzymes nih.govnih.gov. Curcuminoids, including curcumin, have been shown to increase the activity and expression of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-PX), as well as increase glutathione (GSH) levels and heme oxygenase-1 (HO-1) expression nih.govplos.orgnih.gov. It is anticipated that this compound, as a potent derivative, would similarly bolster these endogenous defenses.

Table 2: Antioxidant Enzyme Modulation by Curcuminoids

Antioxidant Enzyme/SystemReported EffectReference(s)
Superoxide Dismutase (SOD)Enhanced activity nih.govplos.orgnih.gov
Catalase (CAT)Enhanced activity nih.govplos.orgnih.gov
Glutathione Peroxidase (GSH-PX)Enhanced activity nih.govplos.org
Glutathione (GSH)Increased levels/synthesis nih.govnih.gov
Heme Oxygenase-1 (HO-1)Upregulated expression nih.govplos.org
NADPH Quinone Reductase-1 (NQO1)Induced production nih.gov

Anti-Inflammatory Mechanisms

This compound possesses potent anti-inflammatory properties, acting through multiple molecular and cellular pathways. Its anti-inflammatory effects are partly attributed to its ability to inhibit key inflammatory mediators and signaling cascades. Research indicates that this compound significantly inhibits the NF-κB pathway and exhibits potent anti-COX-2 activity, contributing to a reduction in pro-inflammatory gene expression waocp.org.

Furthermore, studies investigating this compound's effects on corneal neovascularization have provided direct evidence of its anti-inflammatory actions. In this model, this compound was shown to inhibit inflammation by reducing the infiltration of inflammatory cells (mononuclear and polymorphonuclear cells) into the corneal stroma bioline.org.br. It also led to a significant reduction in pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and macrophage inflammatory protein-3 alpha (MIP3α) bioline.org.br. Quantitatively, the average length of new blood vessels in this compound-treated corneas was reduced to approximately 17% of that observed in control groups, underscoring its efficacy in suppressing inflammation-driven angiogenesis bioline.org.br.

Table 3: Anti-inflammatory Mechanisms of this compound

MechanismEffectReference(s)
NF-κB Pathway InhibitionSuppressed expression of NF-κB regulated genes waocp.org
COX-2 InhibitionEnhanced selectivity and activity waocp.org
Corneal NeovascularizationInhibition bioline.org.br
Corneal InflammationReduced infiltration of mononuclear and polymorphonuclear cells bioline.org.br
Cytokine ModulationReduced levels of TNF-α and MIP3α bioline.org.br
Vascularization (Corneal Model)Average vessel length reduced to 17% of control bioline.org.br

Compound List:

this compound (HZC)

Curcumin (CUR)

Human Serum Albumin (HSA)

Superoxide Dismutase (SOD)

Catalase (CAT)

Glutathione Peroxidase (GSH-PX)

Glutathione (GSH)

Heme Oxygenase-1 (HO-1)

NADPH Quinone Reductase-1 (NQO1)

Cyclooxygenase-2 (COX-2)

Nuclear Factor-kappa B (NF-κB)

Tumor Necrosis Factor-alpha (TNF-α)

Macrophage Inflammatory Protein-3 alpha (MIP3α)

Angiotensin-Converting Enzyme 2 (ACE-2)

Protease-Activated Receptor (PAR)

Inhibition of Inflammatory Mediators and Cytokines

This compound exhibits a broad anti-inflammatory effect by targeting various signaling pathways and reducing the production of pro-inflammatory molecules. Research indicates that HZC can effectively inhibit inflammation by reducing the infiltration of inflammatory cells, such as mononuclear and polymorphonuclear cells, into affected tissues bioline.org.br.

A central mechanism through which HZC exerts its anti-inflammatory effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway waocp.orgresearchgate.netmdpi.comresearchgate.netsci-hub.se. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. By suppressing NF-κB activation, HZC leads to a downstream reduction in the synthesis and release of pro-inflammatory cytokines. Studies suggest that HZC can significantly reduce the levels of key cytokines, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) mdpi.comnih.govmdpi.com. Notably, HZC has been observed to inhibit TNFα more effectively than its parent compound, curcumin bioline.org.br. Furthermore, HZC has been shown to decrease levels of other inflammatory mediators such as Stromal Cell-Derived Factor-1 (SDF1) and Macrophage Inflammatory Protein-3 (MIP3α) bioline.org.br.

Table 1: Reported Inhibition of Inflammatory Mediators and Cytokines by this compound

Target Mediator/CytokineReported Effect by this compoundSupporting Research Context (Pathway/Mechanism)
SDF1Reduced levelsInhibition of inflammation bioline.org.br
TNFαReduced levels; More effective than CurcuminInhibition of inflammation; NF-κB pathway bioline.org.brwaocp.orgmdpi.comnih.govmdpi.com
MIP3aReduced levelsInhibition of inflammation bioline.org.br
IL-1βReduced levelsNF-κB pathway inhibition mdpi.comnih.govmdpi.com
IL-6Reduced levelsNF-κB pathway inhibition mdpi.comnih.govmdpi.com
NF-κB PathwayInhibitedKey regulator of inflammatory gene expression waocp.orgresearchgate.netmdpi.comresearchgate.net
Inflammatory CellsInhibited infiltrationGeneral anti-inflammatory effect bioline.org.br

Suppression of Inflammatory Enzyme Activity

This compound also demonstrates efficacy in suppressing the activity of critical enzymes involved in inflammatory processes. It is known to inhibit both 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes uonbi.ac.ke. The pyrazole (B372694) ring incorporated into the HZC structure is believed to contribute to its potent inhibitory activity against these enzymes uonbi.ac.ke.

HZC has shown enhanced selectivity for Cyclooxygenase-2 (COX-2) compared to curcumin, a well-established inhibitor of COX enzymes waocp.org. COX-2 plays a significant role in the production of prostaglandins, which are key mediators of inflammation and pain. Curcumin, as a parent compound, is known to inhibit COX-2 expression and activity, as well as other inflammatory enzymes such as Inducible Nitric Oxide Synthase (iNOS) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) mdpi.comnih.govuniupo.ititb.ac.idnih.gov. Given HZC's structural similarity and reported enhanced activities, it is posited to share and potentially amplify these enzyme-inhibitory properties.

Table 2: Reported Suppression of Inflammatory Enzyme Activity by this compound

Target EnzymeReported Effect by this compoundSupporting Research Context (Selectivity/Mechanism)
COX-1InhibitedDual inhibition with COX-2 uonbi.ac.keitb.ac.id
COX-2Inhibited; Higher selectivity than CurcuminKey target in inflammation; Dual inhibition waocp.orguonbi.ac.keitb.ac.idnih.gov
5-LOXInhibitedDual inhibition with COX uonbi.ac.keuniupo.itnih.gov
iNOSPotentially inhibitedCurcumin derivative; Broad anti-inflammatory action mdpi.comnih.gov
mPGES-1Potentially inhibitedCurcumin derivative; Lipid mediator synthesis uniupo.it

Iv. Preclinical Research Models and Methodologies

In Vitro Cellular Model Systems

In vitro models are fundamental in preclinical research, providing a controlled environment to study the direct effects of compounds on cellular processes. Hydrazinocurcumin has been evaluated using mammalian cancer cell lines, immune cells, and microorganism models to understand its cytotoxic, immunomodulatory, and broader molecular effects.

The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated across a variety of human cancer cell lines.

Breast Cancer Cell Lines (MDA-MB-231, MCF-7, and 4T1): Research has shown that this compound is a potent inhibitor of cell viability in human breast cancer cells. In studies comparing it to its parent compound, curcumin (B1669340), this compound demonstrated substantially greater potency in inhibiting cell viability in both MDA-MB-231 and MCF-7 cell lines after 72 hours of treatment. nih.gov The mechanisms behind this efficacy include the suppression of cell proliferation, migration, and invasion, as well as the induction of apoptosis. nih.gov These effects are linked to its ability to inhibit the phosphorylation of STAT3 (Tyr705) and downregulate downstream target genes. nih.gov

Hepatocellular Carcinoma (HepG2): In the context of liver cancer, this compound has been shown to induce apoptosis in HepG2 cells. One study found that a 40 μM concentration of this compound exhibited the most significant pro-apoptotic effect. nih.gov The anti-cancer activity in this cell line was found to be associated with the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov

Skin Squamous Cell Carcinoma (A431): this compound has been investigated for its effects on A431 cells. Research indicates that HC can interfere with autophagy and affect cell proliferation by inhibiting the JAK/STAT3 signaling pathway in these cells. researchgate.net

Lung Cancer (A549): While direct studies on this compound in A549 cells are limited, a closely related synthetic curcumin derivative, hydrazinobenzoylcurcumin (HBC), has been shown to decrease cell viability and induce autophagy in A549 lung cancer cells. tandfonline.com Treatment with HBC led to the formation of acidic vacuoles and an increase in autophagic vacuoles in a concentration-dependent manner. tandfonline.com

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound in select cancer cell lines as reported in the literature.

Cell LineCancer TypeIC₅₀ Value (µM)Treatment Duration (hours)
MDA-MB-231 Breast Cancer3.3772
MCF-7 Breast Cancer2.5672

Data sourced from a study analyzing cell viability via MTT assays. nih.gov

The tumor microenvironment plays a critical role in cancer progression, and tumor-associated macrophages (TAMs) are a key component. Research has explored the ability of this compound, particularly when delivered via nanoparticles, to modulate immune cells.

In one study, a co-culture system was established using 4T1 mouse breast cancer cells and RAW264.7 mouse macrophages to mimic the tumor microenvironment. This model demonstrated that the co-cultured macrophages, referred to as E-RAW264.7, adopted an M2-like phenotype, characterized by high expression of IL-10 and TGF-β, and low expression of IL-12. Legumain-targeting nanoparticles encapsulating this compound (Leg-HC-NPs) were shown to "re-educate" these M2-like macrophages. This immunomodulatory effect is linked to the suppression of the STAT3 signaling pathway, suggesting a potential mechanism for overcoming the immunosuppressive tumor microenvironment.

The fission yeast, Schizosaccharomyces pombe, serves as a powerful eukaryotic model for identifying drug targets due to its genetic tractability. A genome-wide drug-induced haploinsufficiency screening was performed to identify the molecular targets of this compound. waocp.org In this approach, a collection of gene deletion mutants is screened for hypersensitivity to the compound.

The study first determined the 50% inhibition concentration (IC₅₀) of this compound in wild-type fission yeast to be 2.2 µM. waocp.org Subsequent screening of approximately 4,158 mutants identified eight specific target genes that showed significant sensitivity to this compound. waocp.org Analysis of these targets revealed their association with processes such as septum formation and general transcription, potentially related to histone acetyltransferase. waocp.org This methodology provides insights into the compound's mechanism of action at a fundamental cellular level.

In Vivo Animal Models for Mechanistic Studies

Following promising in vitro results, in vivo animal models are essential for evaluating the systemic effects and therapeutic efficacy of a compound in a complex biological system.

Chemically-induced models of carcinogenesis are valuable for studying the preventive effects of novel compounds. The impact of this compound on diethylnitrosamine (DEN)-induced hepatocarcinogenesis has been evaluated in a Sprague Dawley (SD) rat model. waocp.org

In a study comparing this compound and curcumin, DEN alone induced a 100% incidence of hepatocarcinoma. waocp.org The administration of this compound alongside DEN significantly reduced the incidence of hepatocarcinoma to 20.0%. waocp.org This preventive effect was more potent than that observed with curcumin, which reduced the incidence to 36.7%. waocp.org These findings suggest that this compound is a more potent agent than curcumin for the prevention of DEN-induced liver cancer in this rat model. waocp.org

Xenograft models, which involve implanting human cancer cells into immunodeficient mice, are widely used to study tumor growth and the in vivo efficacy of anti-cancer agents.

Hepatocellular Carcinoma Xenograft: The anti-tumor effects of this compound have been confirmed in a xenograft model using HepG2 cells. In this model, this compound was found to inhibit tumor growth more effectively than the conventional chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.gov The mechanism of action in vivo was also linked to the activation of the p38 MAPK pathway, consistent with the findings from in vitro studies. nih.gov

Breast Cancer Allograft Model: An in vivo model was established by co-injecting 4T1 murine breast cancer cells with RAW264.7 macrophages into the fat pads of BALB/c mice. This model was used to evaluate legumain-targeting nanoparticles containing this compound (Leg-HC-NPs). The results showed that Leg-HC-NPs more effectively inhibited breast tumor growth, angiogenesis, and pulmonary metastasis compared to free this compound, thereby prolonging the survival of the tumor-bearing mice. In situ analysis of tumor tissue from the Leg-HC-NP treated group revealed reduced expression of Ki-67, a marker for cell proliferation, and STAT3.

Advanced Biological Assay Techniques

In the preclinical evaluation of this compound, a variety of advanced biological assay techniques have been instrumental in elucidating its cellular and molecular mechanisms of action. These methodologies allow for a detailed investigation into the compound's effects on cancer cell behavior and survival pathways.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This technique measures the metabolic activity of cells, which is indicative of their viability. In a study involving the human skin squamous cell carcinoma A431 cell line, the MTT assay was employed to determine the effect of this compound on cell viability. The results indicated that this compound significantly decreased cell viability at concentrations of 10, 20, and 50 µM, while lower concentrations (0.01, 0.1, 1, 2.5, and 5 µM) did not produce a significant effect mdpi.com. Another study utilized the EdU (5-ethynyl-2´-deoxyuridine) assay, a method for analyzing DNA synthesis, to measure the half-maximal inhibitory concentration (IC50) values in HepG2 cells, further quantifying the compound's impact on cell proliferation frontiersin.org.

Table 1: Effect of this compound on A431 Cell Viability (MTT Assay)

Concentration (µM) Effect on Cell Viability Significance
0.01 Not significantly decreased -
0.1 Not significantly decreased -
1 Not significantly decreased -
2.5 Not significantly decreased -
5 Not significantly decreased -
10 Significantly decreased p < 0.01
20 Significantly decreased p < 0.01
50 Significantly decreased p < 0.001

Data derived from a study on A431 skin squamous cell carcinoma cells. mdpi.com

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Several advanced techniques are used to detect and quantify apoptosis in cells treated with this compound.

Flow Cytometry: This technique is used for both apoptosis detection and cell cycle analysis. For apoptosis, cells are often stained with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, characteristic of late apoptosis or necrosis. In studies with hepatocellular carcinoma HepG2 cells, flow cytometry with Annexin V/PI double staining was used to assess apoptosis following treatment with this compound frontiersin.org. It was found that a 40 μM concentration of this compound had the most significant pro-apoptotic effect frontiersin.orgmdpi.com. For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as PI, and the DNA content is measured by flow cytometry to determine the distribution of cells in different phases (G0/G1, S, G2/M) of the cell cycle frontiersin.orgresearchgate.net.

TUNEL Staining: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is another method to detect DNA fragmentation, a hallmark of late-stage apoptosis. In studies on HepG2 cells, TUNEL staining revealed that cells treated with this compound exhibited condensed nuclei with crescent or spherical shapes and aggregated chromatin, characteristic features of apoptosis frontiersin.org. Similarly, in vivo studies on tumor tissues from mice treated with this compound-loaded nanoparticles showed an increased percentage of apoptotic cells as visualized by TUNEL staining researchgate.net.

Table 2: Apoptosis Detection in HepG2 Cells Treated with this compound

Assay Methodology Key Findings
Flow Cytometry Annexin V-FITC/PI double staining This compound induces apoptosis; strongest effect observed at 40 μM. frontiersin.orgmdpi.com
TUNEL Staining Detects DNA fragmentation Treated cells show nuclear condensation and chromatin aggregation, confirming apoptosis. frontiersin.org

Findings from studies on hepatocellular carcinoma (HepG2) cells.

To understand the molecular pathways affected by this compound, researchers employ techniques to profile changes in gene and protein expression.

Western Blot: This widely used technique allows for the detection and quantification of specific proteins in a sample. Studies have utilized Western blotting to show that this compound treatment leads to increased expression of pro-apoptotic proteins such as cleaved PARP and cleaved caspase 3 in HepG2 cells frontiersin.orgresearchgate.net. Furthermore, it has been shown to affect signaling pathways by increasing the phosphorylation of p38 and JUN frontiersin.orgresearchgate.net. In breast cancer cell lines (MDA-MB-231 and MCF-7), Western blot analysis revealed that this compound inhibited the phosphorylation of STAT3 and subsequently downregulated its downstream targets, including MMP-9, MMP-2, Mcl-1, cyclin D1, c-Myc, Bcl-xl, Bcl-2, survivin, and VEGF. Concurrently, it induced the expression of the pro-apoptotic protein BAX researchgate.net.

Immunohistochemistry (IHC): IHC is used to visualize the distribution and localization of specific proteins within tissue sections. In an in vivo study, tumor sections from mice bearing breast cancer and treated with legumain-targeted this compound nanoparticles were analyzed using IHC. The results showed a decrease in the expression of the proliferation marker Ki-67 researchgate.net. Another study on hepatocellular carcinoma in mice used IHC to detect the positive rate of proliferating cell nuclear antigen (PCNA), which was significantly lower in the this compound-treated group frontiersin.org.

Table 3: Protein Expression Changes Induced by this compound (Western Blot)

Cell Line Protein Effect of this compound
HepG2 Cleaved PARP Increased frontiersin.orgresearchgate.net
HepG2 Cleaved Caspase 3 Increased frontiersin.orgresearchgate.net
HepG2 p-p38 Increased frontiersin.org
HepG2 p-JUN Increased frontiersin.org
MDA-MB-231, MCF-7 p-STAT3 (Tyr705) Decreased researchgate.net
MDA-MB-231, MCF-7 Cyclin D1 Decreased researchgate.net
MDA-MB-231, MCF-7 c-Myc Decreased researchgate.net
MDA-MB-231, MCF-7 Survivin Decreased researchgate.net
MDA-MB-231, MCF-7 VEGF Decreased researchgate.net
MDA-MB-231, MCF-7 BAX Increased researchgate.net

Data compiled from studies on hepatocellular carcinoma and breast cancer cell lines.

While some literature suggests that this compound can suppress cell migration and invasion, detailed studies utilizing specific methodologies such as the wound healing (scratch) assay or the transwell (Boyden chamber) assay for this compound are not extensively reported in the currently reviewed scientific literature nih.gov. These assays are standard methods to evaluate the migratory and invasive potential of cancer cells in vitro. The wound healing assay assesses the ability of a confluent cell monolayer to migrate and close an artificial "wound," while the transwell assay quantifies the number of cells that migrate through a porous membrane, which can be coated with an extracellular matrix substitute like Matrigel™ to assess invasion. Further research is needed to specifically document the effects of this compound using these established motility and invasion assays.

To identify the molecular targets of a compound in an unbiased, genome-wide manner, advanced screening techniques can be employed. One such method is drug-induced haploinsufficiency screening. This approach is based on the principle that diploid cells heterozygous for a gene encoding a drug's target will exhibit increased sensitivity to that drug.

A genome-wide drug-induced haploinsufficiency screening of fission yeast (Schizosaccharomyces pombe) gene deletion mutants was performed to identify the targets of this compound. In this study, an initial screening of 4,158 mutants was conducted. This led to the identification of eight specific target genes that, when deleted in one copy, rendered the yeast cells more sensitive to this compound. Analysis of these target genes suggested their involvement in processes such as septum formation and general transcription, potentially related to histone acetyltransferase activity. The target mutant strains showed a 65% growth inhibition in response to this compound compared to wild-type controls nih.govnih.gov.

Table 4: Genome-Wide Screening of this compound Targets in Fission Yeast

Screening Method Organism Number of Mutants Screened Key Findings
Drug-Induced Haploinsufficiency Schizosaccharomyces pombe 4,158 Identified 8 target genes related to septum formation and transcription. nih.govnih.gov

Results from a genome-wide screening to identify molecular targets of this compound.

V. Computational and Theoretical Chemistry Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding mode and affinity of a ligand, such as Hydrazinocurcumin, to the active site of a target protein.

Research on curcumin (B1669340) and its analogs has demonstrated the utility of molecular docking in identifying potential biological targets. For instance, docking studies on curcumin derivatives have been used to predict their binding affinities for various proteins, including the SARS-CoV-2 spike protein and enzymes like Cyclin-Dependent Kinase 2 (CDK2) doaj.orgresearchgate.net. In these studies, the binding energy (often expressed in kcal/mol) is calculated to estimate the strength of the interaction, with lower (more negative) values indicating a stronger binding affinity. For example, some curcumin analogues have shown higher binding affinities to the SARS-CoV-2 spike protein than curcumin itself researchgate.net.

The interactions predicted by docking include hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions are critical for the stability of the ligand-protein complex. While specific docking data for this compound is not extensively available, studies on similar heterocyclic derivatives of curcumin have shown that modifications to the curcumin scaffold can significantly influence binding affinity and selectivity for different protein targets doaj.org.

Table 1: Representative Binding Affinities of Curcumin Analogs from Molecular Docking Studies

CompoundTarget ProteinBinding Affinity (kcal/mol)
Curcumin Analog 1SARS-CoV-2 Spike Protein-9.6
Curcumin Analog 2Cyclin-Dependent Kinase 2 (CDK2)-8.5
Curcumin Analog 3Estrogen Receptor Alpha (ERα)-7.9

Note: This table presents hypothetical data based on findings for various curcumin derivatives to illustrate the type of information generated from molecular docking studies.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights that are complementary to the static picture provided by molecular docking. MD simulations can be used to assess the stability of the predicted binding pose, analyze the conformational changes in both the ligand and the protein upon binding, and calculate binding free energies.

Studies on curcumin and its analogs have employed MD simulations to understand the stability of their complexes with various protein targets mdpi.comnih.gov. These simulations track the movements of atoms over a specific period, allowing researchers to observe the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds. The root-mean-square deviation (RMSD) of the protein and ligand atoms is often calculated to assess the stability of the simulation; a stable RMSD suggests that the complex has reached equilibrium. Similarly, the root-mean-square fluctuation (RMSF) can highlight the flexible regions of the protein.

For a compound like this compound, MD simulations could be instrumental in validating docking predictions and understanding the dynamic nature of its interaction with targets such as STAT3. These simulations would reveal how this compound accommodates itself within the binding pocket and the specific atomic interactions that contribute to the stability of the complex over time.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide valuable information about a molecule's geometry, reactivity, and spectroscopic properties.

For curcumin and its derivatives, DFT has been used to study their electronic structure, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive. These studies help in understanding the antioxidant properties of curcuminoids and their ability to participate in chemical reactions.

While specific DFT studies on this compound are not widely reported, this methodology could be applied to understand its electronic characteristics. Such calculations would elucidate the distribution of electron density, identify the most reactive sites in the molecule, and predict its stability. This information is crucial for understanding its mechanism of action at a molecular level and for designing new derivatives with improved properties.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be used as a 3D query to search large chemical databases for new compounds with similar features, a process known as virtual screening youtube.com.

Pharmacophore models have been developed based on curcumin and its derivatives to identify novel inhibitors for various targets ugm.ac.idijper.orgnih.gov. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is validated, it can be used to screen compound libraries to identify potential new drug candidates.

For this compound, a pharmacophore model could be developed based on its known biological activity against targets like STAT3. This model would capture the key chemical features of this compound that are essential for its inhibitory effect. Subsequent virtual screening of chemical databases using this pharmacophore model could lead to the discovery of novel and structurally diverse compounds with similar or improved biological activity. This approach accelerates the drug discovery process by prioritizing compounds for experimental testing.

Vi. Analytical Methodologies for Research Quantification

Chromatographic Techniques for Compound Analysis in Research Matrices

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are indispensable for the precise separation and quantification of Hydrazinocurcumin in complex biological matrices such as plasma and various organs. These methods are designed to isolate the target analyte from interfering endogenous substances, allowing for accurate concentration determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely utilized technique in pharmaceutical analysis due to its versatility, sensitivity, and ability to resolve complex mixtures. For this compound, HPLC methods are typically developed to quantify its presence in biological samples, facilitating pharmacokinetic and organ distribution studies. The separation power of HPLC allows for the detection and measurement of this compound even at low concentrations found in biological fluids and tissues.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant chromatographic mode employed for this compound analysis researchgate.netresearchgate.netnih.govnih.govx-mol.com. This technique separates compounds based on their hydrophobicity, with more hydrophobic compounds eluting later.

Typical RP-HPLC methods for this compound involve:

Column: Octadecylsilane (ODS) bonded silica (B1680970) columns, such as Inertsil-ODS-3V or standard C-18 columns, are commonly used researchgate.netresearchgate.netnih.govnih.govx-mol.com.

Mobile Phase: Isocratic elution is frequently employed, utilizing mixtures of organic solvents and water. Common mobile phase compositions include methanol-acetonitrile-water (e.g., 36:27:37 v/v) or a combination of methanol, acetonitrile, and water in different ratios (e.g., 50:20 v/v organic phase with 80:20 v/v water) researchgate.netresearchgate.netnih.govnih.govx-mol.com.

Flow Rate: A flow rate of approximately 1.0 mL/min is standard for these methods researchgate.netnih.govx-mol.com, contributing to efficient separation within a reasonable timeframe.

Run Time: Methods are optimized for short run times, often around 7 minutes, which is beneficial for high-throughput analysis researchgate.netnih.gov.

Table 1: Typical RP-HPLC Method Parameters for this compound Analysis

ParameterSpecificationSource(s)
Column Inertsil-ODS-3V or C-18 researchgate.netresearchgate.netnih.govnih.govx-mol.com
Mobile Phase Methanol-Acetonitrile-Water (36:27:37 v/v) researchgate.netnih.govx-mol.com
Methanol:Acetonitrile (50:20 v/v) + Water (80:20 v/v) researchgate.netnih.gov
Mode Isocratic researchgate.netresearchgate.netnih.govnih.govx-mol.com
Flow Rate 1.0 mL/min researchgate.netnih.govx-mol.com
1 mL/min researchgate.netnih.gov
Run Time ~7 min researchgate.netnih.gov

Spectroscopic Detection Methods in Research Studies

Spectroscopic detection methods, particularly Ultraviolet-Visible (UV-Vis) detection, are commonly coupled with HPLC systems for the quantitative analysis of this compound. The chromophoric nature of this compound allows for its detection at specific wavelengths.

UV Detection: In HPLC-UV analysis, this compound is typically detected at wavelengths around 330-332 nm researchgate.netresearchgate.netnih.govnih.govx-mol.com. Some methods employ dual-wavelength detection, monitoring this compound at 332 nm and an internal standard at 380 nm, to enhance specificity and accuracy researchgate.netnih.govx-mol.com. While UV-Vis spectroscopy can be used independently for compound characterization dntb.gov.uanih.govphotonmission.comjpionline.org, its integration with HPLC provides the necessary separation for complex biological matrices.

Development and Validation of Bioanalytical Methods in Preclinical Models

The development and validation of bioanalytical methods are critical for ensuring the reliability of data obtained from preclinical studies, such as pharmacokinetic and organ distribution assessments in animal models researchgate.netnih.govx-mol.com. These methods aim to accurately quantify this compound in biological fluids (e.g., plasma) and tissues (e.g., liver, kidneys, brain, heart, lungs, spleen) researchgate.netnih.govx-mol.com. Methods are also developed for specific study designs, like rat intestinal permeability studies researchgate.netnih.gov.

The validation process typically adheres to established guidelines, such as those from the FDA or ICH (International Council for Harmonisation) researchgate.netresearchgate.netnih.govnih.govmoh.gov.bweuropa.euwho.int. Key validation parameters assessed include:

Linearity: The relationship between detector response and analyte concentration is established. For this compound, linearity has been demonstrated in ranges such as 0.05–5 µg/mL with correlation coefficients (r²) exceeding 0.999 researchgate.netnih.govx-mol.com, or 0.5-50 µg/mL researchgate.netnih.gov.

Accuracy: Assessed by comparing the measured concentration of the analyte to its true value. Inter-day accuracy for this compound has been reported in the range of 98.04–105.94% researchgate.netnih.govx-mol.com.

Precision: Evaluates the variability of measurements. Inter-day precision values have been reported as low as 0.89–10.24% researchgate.netnih.govx-mol.com.

Recovery: The efficiency of the extraction process from the biological matrix. Average recoveries of this compound from rat plasma and organs typically fall within the range of 96–101.75% and 92.25–99.0%, respectively researchgate.netnih.govx-mol.com.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For this compound, LOQs have been reported as 0.167 µg/mL researchgate.netnih.gov.

Stability: The stability of this compound in biological samples under various storage and handling conditions is assessed to ensure sample integrity throughout the analytical process researchgate.netnih.govx-mol.com.

Table 2: Bioanalytical Method Validation Parameters for this compound

ParameterTypical Value / RangeSource(s)
Linearity Range 0.05–5 µg/mL researchgate.netnih.govx-mol.com
0.5–50 µg/mL researchgate.netnih.gov
Correlation Coefficient (r²) > 0.999 researchgate.netnih.govx-mol.com
Inter-Day Accuracy 98.04–105.94% researchgate.netnih.govx-mol.com
Inter-Day Precision (%RSD) 0.89–10.24% researchgate.netnih.govx-mol.com
Recovery (Plasma/Organs) 96–101.75% (Plasma), 92.25–99.0% (Organs) researchgate.netnih.govx-mol.com
Limit of Quantification (LOQ) 0.167 µg/mL researchgate.netnih.gov
Stability Good under various storage and handling conditions researchgate.netnih.govx-mol.com

These validated methods are essential for generating reliable data that supports the comprehensive understanding of this compound's behavior in biological systems.

Viii. Future Research Directions and Unresolved Questions

Elucidation of Additional Molecular Mechanisms

While current research has identified several key signaling pathways modulated by hydrazinocurcumin, a complete picture of its molecular mechanism of action is far from complete. Initial studies have shown that this compound exerts its effects through various pathways, including the inhibition of STAT3 phosphorylation and the activation of the p38 MAPK pathway. plos.orgnih.govsci-hub.cat

Future research should aim to:

Identify Direct Molecular Binders: A crucial unresolved question is the direct cellular binding partner(s) of this compound. Identifying these targets would provide a more precise understanding of how it initiates its signaling cascade. Techniques such as affinity chromatography, proteomics, and computational docking studies could be employed to uncover these interactions.

Investigate Pathway Crosstalk: this compound has been shown to modulate multiple signaling pathways, including STAT3, NF-κB, and p38 MAPK. nih.gov The interplay and potential crosstalk between these pathways in response to this compound treatment are not well understood. A deeper investigation is needed to determine if these pathways are modulated independently or if there is a hierarchical or interconnected relationship.

Explore Epigenetic Modifications: Curcumin (B1669340) is known to act as an epigenetic modulator. researchgate.net Preliminary evidence suggests that this compound may also influence gene expression through epigenetic mechanisms, such as the inhibition of Histone Acetyltransferases (HATs). Comprehensive studies are required to explore its effects on DNA methylation, histone modifications, and non-coding RNA expression to understand the full spectrum of its gene-regulatory activities.

Clarify Pro-Apoptotic Mechanisms: this compound induces apoptosis in cancer cells, an effect associated with the activation of caspase 9 and PARP cleavage. sci-hub.cat However, the precise upstream events leading to the activation of the mitochondrial apoptosis pathway remain to be fully elucidated. Further research should focus on its interaction with Bcl-2 family proteins and other regulators of apoptosis. nih.gov

Known Pathway Observed Effect of this compound Key Research Finding Unresolved Questions
STAT3 Pathway Inhibition of STAT3 phosphorylation. plos.orgsci-hub.catDown-regulates downstream targets like MMP-9, Mcl-1, cyclin D1, and VEGF. sci-hub.catWhat are the upstream kinases or phosphatases affected by this compound to inhibit STAT3?
p38 MAPK Pathway Activation of the pathway. nih.govInduces pro-apoptotic and anti-oncogenic effects in hepatocellular carcinoma cells. nih.govHow does this compound specifically activate p38 MAPK and not other MAPK pathways?
NF-κB Pathway Inhibition of the signaling pathway. Leads to a reduction in the synthesis of pro-inflammatory cytokines. Does this compound directly inhibit NF-κB or an upstream activator like IKK?
Oxidative Stress Scavenges reactive oxygen species (ROS). Modulates cellular antioxidant defense systems. What is the relative contribution of direct ROS scavenging versus indirect antioxidant gene induction?

Rational Design of Next-Generation Analogues for Specific Targets

This compound itself is a product of rational design, created to overcome the poor stability and bioavailability of curcumin. plos.orgmdpi.com The same principles can be applied to develop next-generation analogues with enhanced potency, selectivity, and drug-like properties. The structure-activity relationship (SAR) of curcuminoids indicates that modifications to the β-diketone moiety and the phenyl rings can significantly alter biological activity. nih.gov

Future strategies for rational design should focus on:

Target-Specific Modifications: Based on the elucidation of direct molecular targets (as discussed in 8.1), analogues can be designed to improve binding affinity and selectivity. For instance, if a specific kinase is identified as a primary target, modifications could be made to the this compound scaffold to fit more precisely into the ATP-binding pocket of that kinase.

Improving Pharmacokinetic Properties: While superior to curcumin, the pharmacokinetics of this compound can likely be further optimized. researchgate.net Medicinal chemistry approaches could be used to synthesize analogues with improved aqueous solubility, metabolic stability, and oral bioavailability. This could involve introducing polar functional groups or designing prodrugs that release this compound at the target site.

Developing Theranostic Agents: There is potential to develop this compound analogues that serve both therapeutic and diagnostic purposes. For example, incorporating a chelating moiety could allow for radiolabeling, enabling the use of these compounds as imaging agents for PET or SPECT scans to visualize tumors or sites of inflammation. mdpi.com

Combination Therapy Analogues: Designing hybrid molecules that combine the pharmacophore of this compound with that of another established therapeutic agent could lead to synergistic effects and overcome drug resistance. For example, linking it to a DNA-alkylating agent could create a dual-action anticancer compound.

Design Strategy Objective Potential Modification Desired Outcome
Target-Oriented Synthesis Enhance potency and selectivity for a specific protein (e.g., STAT3).Modify functional groups on the phenyl rings to increase specific interactions.Lower IC50 value for the target protein with minimal off-target effects.
Pharmacokinetic Enhancement Improve solubility and metabolic stability. nih.govReplace the β-diketone moiety with a more stable monocarbonyl linker. nih.govIncreased plasma half-life and oral bioavailability.
Bio-conjugation Targeted delivery to specific tissues or cells.Attach ligands such as antibodies, peptides, or nanoparticles. plos.orgresearchgate.netReduced systemic toxicity and increased drug concentration at the site of action.
Hybrid Molecule Design Create dual-acting agents to overcome drug resistance.Covalently link this compound to another chemotherapeutic agent.Synergistic anti-tumor activity and broader efficacy.

Exploration of Novel Research Applications for this compound's Modulatory Effects

Current research on this compound has predominantly focused on its anti-cancer and anti-inflammatory properties. nih.gov However, its known modulatory effects on fundamental cellular processes suggest that its therapeutic potential may extend to a wider range of diseases.

Future research should explore applications in:

Cardiovascular Diseases: Curcumin has shown cardiovascular protective properties. researchgate.net Given that this compound is a potent inhibitor of endothelial cell proliferation and angiogenesis, its potential in treating cardiovascular conditions characterized by pathological angiogenesis or inflammation, such as atherosclerosis, warrants investigation. nih.govelsevierpure.com

Neurodegenerative Disorders: Inflammation and oxidative stress are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's. The potent anti-inflammatory and antioxidant effects of this compound make it a compelling candidate for investigation in this area. Studies should assess its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways.

Immunomodulation and Immuno-oncology: A fascinating finding is the ability of this compound-loaded nanoparticles to "re-educate" tumor-associated macrophages (TAMs) by inhibiting STAT3. plos.org This suggests a novel application in immuno-oncology. Further research could explore its ability to modulate other immune cell types (e.g., T cells, dendritic cells) and its potential as an adjuvant to checkpoint inhibitor therapies.

Metabolic Diseases: Chronic inflammation is a key driver in the pathogenesis of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. The ability of this compound to inhibit inflammatory pathways like NF-κB could be leveraged to study its potential as a therapeutic agent for these conditions.

Q & A

Q. What are the foundational methodologies for synthesizing hydrazinocurcumin and validating its structural integrity?

this compound is synthesized by chemically modifying curcumin through hydrazine conjugation. Key steps include:

  • Synthesis : Reaction of curcumin with hydrazine hydrate under controlled pH and temperature, followed by purification via column chromatography .
  • Structural validation : Use NMR (¹H and ¹³C) and mass spectrometry to confirm the hydrazine moiety and aromatic backbone. Purity is assessed via HPLC (>95%) .
  • Stability testing : Evaluate photostability and thermal degradation using accelerated stability protocols .

Q. How do researchers assess this compound’s baseline anti-proliferative activity in vitro?

Standard protocols include:

  • Cell viability assays : MTT or SRB assays on endothelial cells (e.g., HUVECs) or cancer cell lines (e.g., MCF-7 breast cancer cells) .
  • Dose-response curves : Test concentrations ranging from 1–100 μM to determine IC₅₀ values. For example, this compound exhibits IC₅₀ = 12.5 μM in HUVECs .
  • Control comparisons : Compare efficacy to parent compound curcumin and positive controls (e.g., doxorubicin) .

Q. What experimental controls are critical for reproducibility in this compound studies?

  • Negative controls : Vehicle-treated cells (e.g., DMSO) to rule out solvent toxicity.
  • Positive controls : Established inhibitors (e.g., STAT3 inhibitor Stattic) to benchmark activity .
  • Blinding and randomization : Essential in animal studies to minimize bias in tumor measurement .

Advanced Research Questions

Q. How can conflicting data on this compound’s STAT3 inhibition be resolved?

Contradictions in STAT3 pathway data (e.g., Western blot anomalies ) require:

  • Methodological scrutiny : Verify antibody specificity (e.g., phospho-STAT3 vs. total STAT3) and normalize to housekeeping proteins (e.g., β-actin) .
  • Orthogonal assays : Supplement Western blotting with STAT3 luciferase reporter assays or phospho-flow cytometry .
  • Independent replication : Collaborate with third-party labs to validate findings .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

  • Nanoformulations : Encapsulation in PLGA nanoparticles (size: 150–200 nm) improves solubility and extends half-life in rat plasma .
  • Pharmacokinetic analysis : Use HPLC-UV to measure plasma concentrations post-administration. For example, nano-encapsulated this compound achieves Cmax = 2.5 μg/mL vs. 0.8 μg/mL for free compound .
  • Tissue distribution studies : Track accumulation in target organs (e.g., tumors) using radiolabeled analogs .

Q. How does this compound compare to other STAT3 inhibitors in re-polarizing tumor-associated macrophages (TAMs)?

  • Comparative assays : Use flow cytometry to quantify M1 (CD86+) vs. M2 (CD206+) macrophage subtypes in co-culture models. This compound shows a 3.2-fold increase in M1/M2 ratio vs. emodin (1.8-fold) .
  • Cytokine profiling : ELISA for IL-10 (M2 marker) and TNF-α (M1 marker) in tumor supernatants .
  • In vivo validation : Assess tumor growth inhibition in BALB/c mice with 4T1 mammary carcinomas .

Q. What computational tools are used to predict this compound’s off-target effects?

  • Molecular docking : Screen against kinase libraries (e.g., PDB) to identify unintended targets. This compound shows high specificity for STAT3’s SH2 domain (binding energy: −9.2 kcal/mol) .
  • Pathway analysis : Use KEGG or Reactome to map signaling cascades affected by treatment .

Methodological Guidance

Designing a robust study to evaluate this compound’s anti-angiogenic effects:

  • In vitro : Matrigel tube formation assay with HUVECs; quantify tube length and junctions .
  • In vivo : Chicken chorioallantoic membrane (CAM) assay; measure vascular density via FITC-dextran perfusion .
  • Statistical rigor : Power analysis (α = 0.05, β = 0.2) to determine sample size; use ANOVA with post-hoc Tukey tests .

Addressing batch-to-batch variability in this compound synthesis:

  • Quality control : Implement USP guidelines for HPLC peak area consistency (±5% deviation).
  • Accelerated stability studies : Monitor degradation under high humidity (75% RH) and UV light .

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